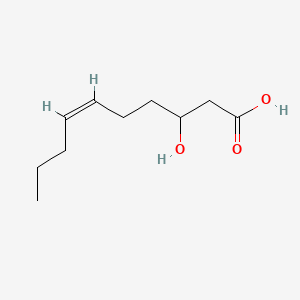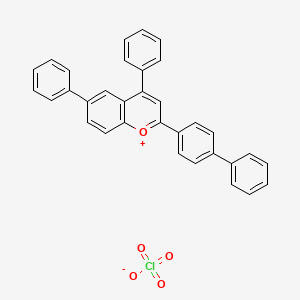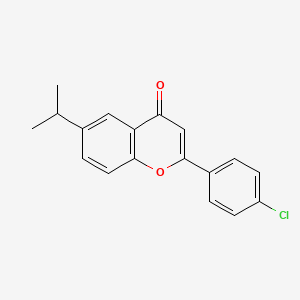
4'-Chloro-6-isopropylflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-6-isopropylflavone is a synthetic flavonoid compound with the molecular formula C18H15ClO2 and a molecular weight of 298.76 g/mol This compound is characterized by the presence of a chloro group at the 4’ position and an isopropyl group at the 6 position of the flavone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-6-isopropylflavone typically involves the use of Friedel-Crafts acylation followed by cyclization reactions. One common method includes the acylation of 4-chlorobenzoyl chloride with 2-isopropylphenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting intermediate undergoes cyclization to form the flavone structure.
Industrial Production Methods: Industrial production of 4’-Chloro-6-isopropylflavone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Chloro-6-isopropylflavone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxylated flavones.
Substitution: Formation of substituted flavones with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex flavonoid derivatives.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other bioactive compounds
Mécanisme D'action
The mechanism of action of 4’-Chloro-6-isopropylflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
- 4’-Chloro-3-methylflavone
- 6-Isopropylflavone
- 4’-Chloro-6-methylflavone
Comparison: 4’-Chloro-6-isopropylflavone is unique due to the combined presence of both chloro and isopropyl groups, which can enhance its biological activity compared to similar compounds. For instance, the chloro group can increase lipophilicity and membrane permeability, while the isopropyl group can influence the compound’s steric properties and reactivity .
Propriétés
Formule moléculaire |
C18H15ClO2 |
|---|---|
Poids moléculaire |
298.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-6-propan-2-ylchromen-4-one |
InChI |
InChI=1S/C18H15ClO2/c1-11(2)13-5-8-17-15(9-13)16(20)10-18(21-17)12-3-6-14(19)7-4-12/h3-11H,1-2H3 |
Clé InChI |
PRSBJCSZFUTPCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


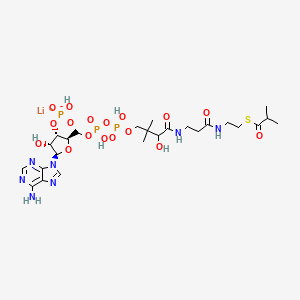
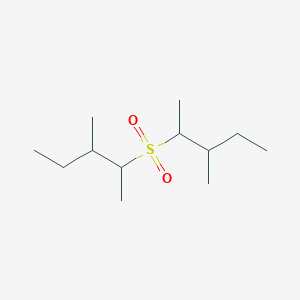

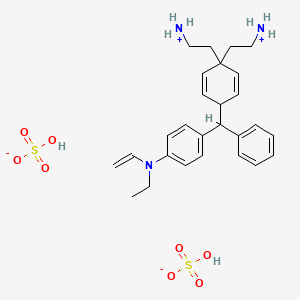

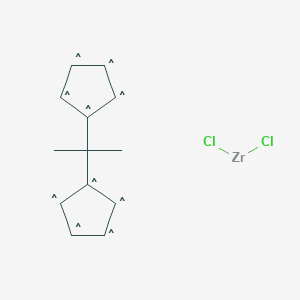
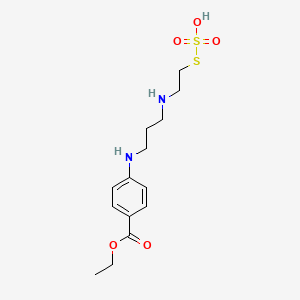
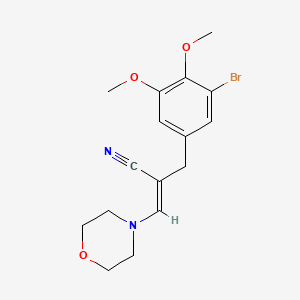
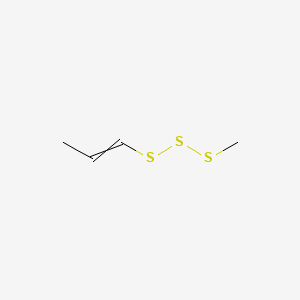

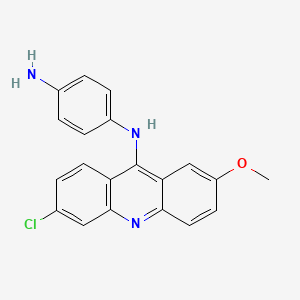
![p-tert-Octylcalix[5]arene](/img/structure/B13825978.png)
